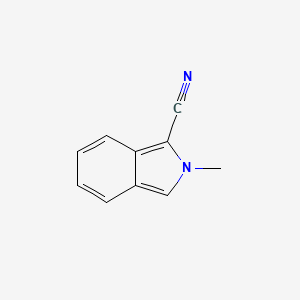
2-(Dichloromethyl)-3-methylpyridine
Vue d'ensemble
Description
The compound “2-(Dichloromethyl)-2-methyl-1,3-dioxolane” is a related compound that has been found in the Sigma-Aldrich database . It’s important to note that the structure and properties of “2-(Dichloromethyl)-3-methylpyridine” could be different.
Synthesis Analysis
An efficient synthesis of Rubin’s Aldehyde and its Precursor 1,3,5-Tribromo-2,4,6-tris (dichloromethyl)benzene has been reported . This process involves two reaction steps from 1,3,5-tribromobenzene .Applications De Recherche Scientifique
Intermediate in Pharmaceuticals and Pesticides : 2-Chloro-5-trichloromethylpyridine, closely related to 2-(Dichloromethyl)-3-methylpyridine, is a significant intermediate in the synthesis of various medicines and pesticides. Techniques like extraction, distillation, and column chromatography are employed for its separation and purification, achieving high purity levels (Su Li, 2005).
Photochemical Dimerization : Ultraviolet irradiation of related pyridine compounds leads to the formation of dimers, which have unique chemical and physical properties. This process is significant in understanding the photoreactivity of these compounds (E. Taylor & R. O. Kan, 1963).
Chemical Rearrangements : 2-Dichloromethyl-2,5-dimethyl-2H-pyrrole, a compound similar to this compound, undergoes base-catalyzed rearrangements to form various pyridine derivatives. This demonstrates its versatility in synthetic organic chemistry (R. L. Jones & C. Rees, 1969).
Optimization in Electrophoretic Separation : Methylpyridines, including 2-, 3-, and 4-methylpyridines, have been used to study the relationship between pH and separation in free solution capillary electrophoresis, a technique crucial for analyzing and separating compounds (S. Wren, 1991).
Antimicrobial Activity and DNA Interactions : Compounds formed from 2-amino-3-methylpyridine, structurally related to this compound, exhibit significant antimicrobial activity against various bacteria and yeasts, as well as interact with DNA. This highlights their potential in biomedical applications (M. Abu-Youssef et al., 2010).
Production in Microreaction Systems : Microreaction systems have been introduced for the safer and more efficient production of 3-Methylpyridine-N-oxide, an intermediate in preparing 2-chloro-5-methylpyridine, which is used in nicotine insecticide synthesis. This approach enhances yield and reaction control (Fu-Ning Sang, Jinpei Huang, Jianhong Xu, 2020).
Applications in Pesticide Intermediates : Various derivatives of 3-methylpyridine, including 2-chloro-5-chloromethylpyridine, are discussed for their use as intermediates in pesticide synthesis. The development trend of nicotine pesticides is also addressed (Yang Yi, 2005).
Propriétés
IUPAC Name |
2-(dichloromethyl)-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPEUYGIYGMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523375 | |
| Record name | 2-(Dichloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88237-09-6 | |
| Record name | 2-(Dichloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


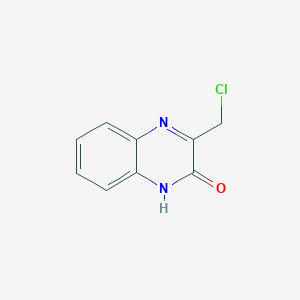
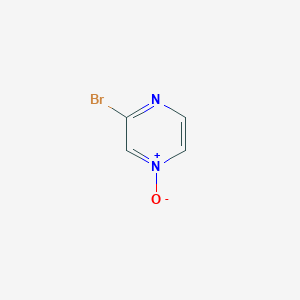
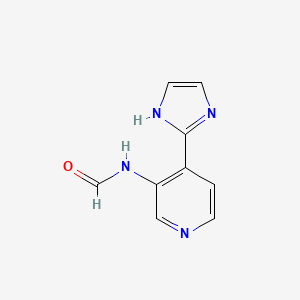

![5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide](/img/structure/B3359983.png)
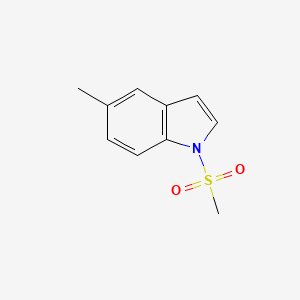
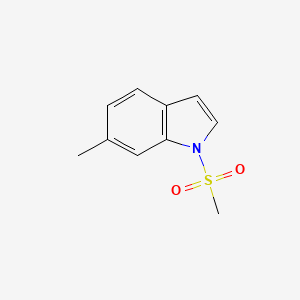


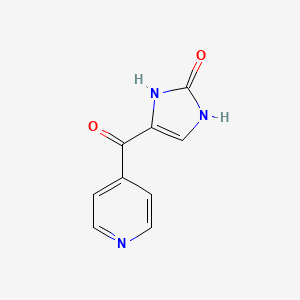
![1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione](/img/structure/B3360022.png)

![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione](/img/structure/B3360036.png)
